N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-(4-Methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic carboxamide derivative characterized by a biphenyl core substituted at the 4-position with a carboxamide group linked to a 4-methoxyphenyl moiety. Its molecular formula is C₂₀H₁₇NO₂, with a molar mass of 303.36 g/mol.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXERYQXVNKDQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355003 | |
| Record name | N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-50-6 | |
| Record name | N-(4-METHOXYPHENYL)-4-PHENYL-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the coupling of 4-methoxyaniline with 4-bromobiphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-HYDROXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.
Reduction: Formation of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-AMINE.
Substitution: Formation of N-(4-HALOPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.
Scientific Research Applications
N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- Electron-Donating vs.
- Halogen vs. Methoxy Substitution : The bromophenyl analog () exhibits higher molar mass and halogen bonding capacity, favoring interactions with hydrophobic enzyme pockets, whereas the methoxy group offers metabolic resistance via reduced oxidation .
Biological Activity
N-(4-Methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a biphenyl structure with a methoxy group and a carboxamide functional group. The presence of these substituents is believed to influence its biological activity, particularly its interaction with various cellular targets.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound. It has shown promising results in various in vitro assays against different cancer cell lines:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines indicate potent activity, often surpassing standard chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division and leading to increased cell death.
In Vitro Studies
In a recent study published in ACS Omega, this compound was evaluated for its anticancer activity using MTT assays. The results indicated that the compound not only inhibited cell proliferation but also demonstrated selectivity towards cancer cells over normal cells .
Comparative Analysis with Other Compounds
When compared to other derivatives within the same chemical family, this compound showed enhanced activity against MCF-7 and A549 cells. For instance, a derivative with a chlorine substituent exhibited an IC50 value of 0.42 μM against MCF-7 cells, while this compound showed superior potency at 0.2757357 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
